decahydronaphthalene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydronaphthalene-4a-carboxylic acid is a bicyclic organic compound with the molecular formula C11H18O2. It is a derivative of decahydronaphthalene, also known as decalin, which is a saturated analog of naphthalene. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphthalene-4a-carboxylic acid can be synthesized through the hydrogenation of naphthalene in the presence of a catalyst such as nickel or copper. The process involves the addition of hydrogen to naphthalene under high pressure and temperature conditions, resulting in the formation of decahydronaphthalene, which is then carboxylated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene followed by carboxylation. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-4a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Decahydronaphthalene-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used as a solvent and intermediate in the production of resins, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of decahydronaphthalene-4a-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Decahydronaphthalene (Decalin): A bicyclic organic compound used as an industrial solvent.
Naphthalene: An aromatic hydrocarbon from which decahydronaphthalene is derived.
Tetralin: A partially hydrogenated derivative of naphthalene, used as a solvent and in chemical synthesis.
Uniqueness: Decahydronaphthalene-4a-carboxylic acid is unique due to its specific structure and functional group, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
7112-20-1 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.